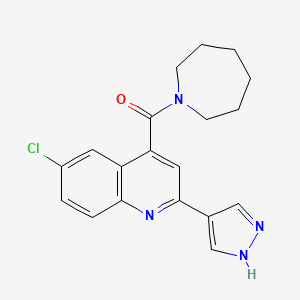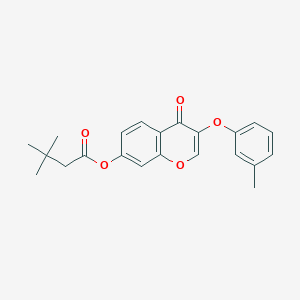
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MNPA is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.36 g/mol. In
Mécanisme D'action
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for proper nerve function. The accumulation of acetylcholine in the nervous system leads to increased nerve activity, which can improve cognitive function. This compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been found to reduce inflammation in animal models of arthritis and colitis. This compound has been found to have potential anti-tumor properties, although the exact mechanism of action is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. This compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the nervous system. This compound has also been found to have potential anti-inflammatory and anti-tumor properties, which makes it a valuable tool for studying inflammation and cancer. However, this compound has some limitations. This compound is not very water-soluble, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide research. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to determine the exact mechanism of action of this compound in these diseases. This compound has also been found to have potential anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of inflammatory diseases. This compound has also been found to inhibit the growth of certain bacteria, and further research is needed to determine its potential use as an antibacterial agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of acetylcholinesterase, has potential anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential use in the treatment of inflammatory diseases and as an antibacterial agent.
Méthodes De Synthèse
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide can be synthesized using a multistep synthesis method. The first step involves the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetamide. The second step involves the reaction of 2-(2-methylphenoxy)acetamide with 2-methyl-4-nitrophenylhydrazine to form this compound. The overall yield of this compound synthesis is approximately 60%.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. This compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been found to have potential anti-inflammatory and anti-tumor properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-4-6-15(11)22-10-16(19)17-14-8-7-13(18(20)21)9-12(14)2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEFQZNFFZOIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)


![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
